3,5-Dimethyl-benzenepropanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENPDIWJNEOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethyl Benzenepropanamine and Its Analogues
Established Reaction Pathways for Benzenepropanamine Core Synthesis
The foundational methods for synthesizing the benzenepropanamine core of 3,5-Dimethyl-benzenepropanamine involve well-documented organic transformations. These pathways are characterized by their reliability and adaptability for producing a range of substituted analogues.
Reductive Amination Protocols Utilizing 3-(3,5-Dimethylphenyl)propanal Precursors
Reductive amination stands as a cornerstone for the synthesis of amines. This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, the precursor 3-(3,5-Dimethylphenyl)propanal is reacted with an ammonia (B1221849) source to form an intermediate imine. This imine is subsequently reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. A tandem ozonolysis-reductive amination procedure has also been reported as an efficient method for converting alkenes into amines, which could be adapted for this synthesis. nih.gov
The choice of reducing agent and reaction conditions can be tailored to optimize the yield and minimize side reactions. For instance, the use of ammonia-borane complex in water has been described as a mild and efficient procedure for this type of transformation. nih.gov
Catalytic Reduction of Benzenepropanamide Derivatives to Corresponding Amines
Another established route to benzenepropanamines involves the catalytic reduction of the corresponding benzenepropanamide. This approach is particularly useful when the amide precursor is readily accessible. The reduction of the amide functional group to an amine is a challenging transformation that often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, catalytic hydrogenation offers a more scalable and industrially viable alternative.
A detailed study on the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine, a close structural analogue of the target compound, provides valuable insights into this process. nih.govresearchgate.netsemanticscholar.orggoogle.com In this process, a palladium on carbon (Pd/C) catalyst is employed under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system of dichloromethane (B109758) and water with acidic additives like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and sulfuric acid (H₂SO₄). nih.govresearchgate.netsemanticscholar.orggoogle.com While a conversion of 76% was achieved, the selectivity towards the primary amine was 26%, with the formation of secondary and tertiary amine byproducts. researchgate.netsemanticscholar.org The purity of the resulting 3-phenylpropylamine, however, was reported to be greater than 99% without the need for purification. researchgate.netsemanticscholar.org
The following table summarizes the key findings from the study on the hydrogenation of 3-phenylpropionitrile, which can be considered analogous to the reduction of 3-(3,5-dimethylphenyl)propanamide.
| Catalyst | Precursor | Product | Solvent System | Additives | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Isolated Yield (%) | Purity (%) |
| 10% Pd/C | 3-Phenylpropionitrile | 3-Phenylpropylamine | Dichloromethane/Water | NaH₂PO₄, H₂SO₄ | 80 | 6 | 76 | 26 | 20 | >99 |
This data is based on the hydrogenation of 3-phenylpropionitrile as a model for the reduction of 3-(3,5-dimethylphenyl)propanamide. researchgate.netsemanticscholar.org
Multi-step Organic Synthesis Strategies for Substituted Benzenepropanamine Structures
The synthesis of specifically substituted benzenepropanamines like the 3,5-dimethyl derivative often necessitates a multi-step approach. The order of reactions is critical to ensure the correct regiochemistry of the substituents on the benzene (B151609) ring. The synthesis can be designed using retrosynthetic analysis to identify suitable starting materials and reaction sequences.
For this compound, a plausible strategy would commence with a commercially available xylene isomer. For instance, a Friedel-Crafts acylation of m-xylene (B151644) could introduce a three-carbon chain, which can then be further functionalized. A patent describes a method for preparing 3,5-dimethylphenol (B42653) which involves the acylation of xylene to produce a 3,5-dimethylcarbonyl compound, followed by oxidation and hydrolysis. google.com A similar acylation strategy could be employed to introduce a propanoyl group onto the 1,3-dimethylbenzene ring.
Subsequent steps would involve the conversion of the carbonyl group to an amine. This could be achieved through the formation of an oxime followed by reduction, or via the reductive amination protocol described earlier. The choice of synthetic route will depend on the availability of starting materials, desired yield, and the scalability of the process. Another patent details the preparation of 3,5-dimethyl fluorobenzene (B45895) from 3,5-dimethylaniline (B87155), highlighting methods for manipulating substituents on the dimethylated benzene ring. nih.gov
Advanced Approaches in this compound Synthesis
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for preparing compounds like this compound, with a particular focus on controlling stereochemistry and improving catalytic efficiency.
Enantioselective and Stereoselective Synthetic Route Development
The development of enantioselective and stereoselective synthetic routes is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. For benzenepropanamines, the carbon atom alpha or beta to the nitrogen can be a stereocenter.
While specific enantioselective methods for this compound are not extensively documented in the provided search results, general strategies for the synthesis of chiral amines and related structures can be applied. For example, chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has been used to synthesize enantioenriched 1,4-benzoxazepines. orgsyn.org A similar strategy involving a prochiral precursor derived from 3,5-dimethylbenzene could potentially be employed.
Another approach involves the enantioselective Michael-proton transfer-lactamization to produce pyroglutamic acid derivatives, demonstrating a method for creating chiral nitrogen-containing rings. frontierspecialtychemicals.com The principles of this reaction could be adapted to an intermolecular reaction to set the stereocenter in a propanamine side chain.
Novel Catalytic Systems in the Formation of Aryl-Substituted Propanamines
The development of novel catalytic systems plays a crucial role in advancing the synthesis of aryl-substituted propanamines. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-nitrogen and carbon-carbon bonds. mit.edu
Recent research has focused on developing palladium catalysts for the synthesis of N-aryl carbamates from aryl halides and sodium cyanate, which could be a precursor to the target amine. nih.gov Additionally, palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines demonstrates the versatility of palladium in forming C-N bonds with a variety of functional groups tolerated. nih.gov
Novel palladium catalysts have also been developed for the synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines, and carbon monoxide, showcasing the ability to construct complex nitrogen-containing heterocycles. thieme-connect.de While not a direct synthesis of the target amine, these advanced catalytic methods highlight the potential for developing new, more efficient routes to this compound and its analogues. Rhodium-catalyzed [2+2+2] cycloaddition of alkynes is another powerful tool for the synthesis of substituted benzenes, which could be a key step in a de novo synthesis of the target molecule.
Greener Pathways for Amine Production: The Case of this compound
The large-scale synthesis of chemical compounds, particularly those for pharmaceutical applications, is increasingly scrutinized through the lens of green chemistry. The core principles of this discipline—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are paramount for sustainable industrial development. rsc.org This article focuses on the scalable synthesis of this compound, exploring how green chemistry principles can be applied to create more environmentally benign and efficient manufacturing routes.
3 Green Chemistry Principles in Scalable Synthesis of this compound
The industrial production of amines like this compound traditionally involves methods that can be resource-intensive and generate significant waste. However, by integrating green chemistry principles, manufacturers can enhance sustainability. This involves a holistic approach that considers the entire lifecycle of the product, from raw material sourcing to final synthesis and purification. reachemchemicals.comispe.org The key is to develop robust processes that are not only economically viable but also minimize environmental impact through innovative science. rsc.orgnih.gov
1 Atom-Economical Transformations
A central tenet of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org For the synthesis of this compound and its analogues, this means moving away from classical methods that use stoichiometric reagents, which often generate large amounts of waste. nih.gov
Catalytic reductive amination represents a highly atom-economical route. This method involves the reaction of a ketone or aldehyde with ammonia or a primary amine in the presence of a reducing agent and a catalyst. mdpi.com For instance, the direct reductive amination of 3,5-dimethylphenylacetone with ammonia over a suitable heterogeneous catalyst would, in theory, produce only water as a by-product, representing a significant improvement over multi-step sequences that may involve protecting groups or hazardous reagents. mdpi.comresearchgate.net
Recent advancements have focused on developing highly efficient and selective catalysts for this transformation. Non-noble metal catalysts, such as those based on cobalt or nickel, are gaining prominence as cost-effective and sustainable alternatives to precious metal catalysts like palladium or platinum. mdpi.com These catalysts can be designed to be highly selective for the desired primary amine, minimizing the formation of secondary and tertiary amine impurities. mdpi.com
Comparison of Synthetic Routes by Atom Economy
| Synthetic Method | Key Reagents | Primary By-products | Atom Economy | Green Chemistry Alignment |
|---|---|---|---|---|
| Classical Multi-step Synthesis (e.g., with protecting groups) | Stoichiometric reducing agents, protecting/deprotecting reagents | Inorganic salts, organic waste from protecting groups | Low | Poor alignment due to significant waste generation. nih.gov |
| Catalytic Reductive Amination | 3,5-dimethylphenylacetone, Ammonia (NH3), Hydrogen (H2) | Water (H2O) | High | Excellent alignment, maximizing atom incorporation. mdpi.com |
| Leuckart-Wallach Reaction | Formic acid or formamide | Carbon dioxide (CO2), water | Moderate | Less ideal due to high temperatures and potential for by-products. |
2 Solvent Selection and Minimization Strategies
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction. researchgate.net Green solvent selection guides are becoming crucial tools in process development. dtu.dk Historically, chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) were common in reductive amination, but they are now being replaced by more environmentally benign alternatives. researchgate.net
For the synthesis of this compound, research points towards solvents like ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and isopropyl alcohol as viable, greener replacements for chlorinated solvents. researchgate.net The use of deep eutectic solvents (DESs) is also an emerging area; these solvents are mixtures of hydrogen bond donors and acceptors, exhibiting properties like low volatility and high thermal stability, which can be advantageous in amination reactions. mdpi.com In some cases, DESs can even act as both the solvent and a catalyst, further streamlining the process. mdpi.com
Minimization strategies are equally important. This can include running reactions at higher concentrations to reduce solvent volume or employing continuous flow reactors, which can significantly lower the solvent-to-product ratio compared to batch processing. rsc.org Another advanced approach is the use of recoverable reaction media, such as azeotropes of acetonitrile (B52724) and water, which can be distilled and reused, drastically cutting down on solvent waste. researchgate.net
Evaluation of Solvents for Amine Synthesis
| Solvent | Classification | Key Advantages | Considerations |
|---|---|---|---|
| 1,2-Dichloroethane (DCE) | Chlorinated/Undesirable | Historically effective for certain reactions. | High environmental and health concerns; being phased out. researchgate.net |
| Ethyl Acetate (EtOAc) | Recommended | Good performance, lower toxicity, biodegradable. researchgate.net | Can be sensitive to hydrolysis under certain conditions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, good performance. mdpi.com | Potential for peroxide formation. |
| Deep Eutectic Solvents (DESs) | Emerging/Green | Low volatility, tunable properties, potential dual role as catalyst. mdpi.com | Viscosity can be high; recovery and reuse need to be optimized. |
| Acetonitrile/Water Azeotrope | Greener System | Allows for easy recovery and reuse of the solvent system. researchgate.net | Requires energy for distillation; component miscibility is key. |
3 Waste Reduction and By-product Management
Effective waste reduction is a cornerstone of a green synthetic process. numberanalytics.com The ideal scenario is to prevent waste formation in the first place, which ties back to using atom-economical reactions. youtube.com When by-products are unavoidable, strategies for their management and minimization are critical.
In catalytic processes for synthesizing this compound, the catalyst itself can become a waste stream. The shift towards heterogeneous catalysts is beneficial as they can be more easily separated from the reaction mixture (e.g., by filtration) and reused over multiple cycles. numberanalytics.comnih.gov This not only reduces solid waste but also lowers the cost associated with expensive catalysts. numberanalytics.com
Chemical Reactivity and Strategic Derivatization of 3,5 Dimethyl Benzenepropanamine
Reactivity Profiling of the Primary Amine Functional Group
The terminal primary amine of 3,5-Dimethyl-benzenepropanamine is a key site of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which renders it nucleophilic and basic. This allows for a variety of bond-forming reactions at the nitrogen center.
Nucleophilic Reactions: Alkylation, Acylation, and Sulfonylation
Alkylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgucalgary.ca This reaction proceeds via an S_N2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation. jove.com To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the primary amine or using amine hydrobromide salts under controlled basic conditions to prevent over-alkylation. jove.comrsc.org
Table 1: Illustrative Alkylation Reactions of Primary Amines A representative table based on general amine alkylation principles.
| Amine Substrate | Alkylating Agent | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Methyl Iodide (CH₃I) | Secondary Amine (R-NHCH₃) | Excess amine, polar solvent |
| Primary Amine (R-NH₂) | Benzyl Bromide (BnBr) | Secondary Amine (R-NHBn) | Base (e.g., K₂CO₃), acetonitrile (B52724) |
| Primary Amine (R-NH₂) | Excess Alkyl Halide (R'-X) | Quaternary Salt (R-N(R')₃⁺X⁻) | Heat, polar solvent |
Acylation: Primary amines readily react with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form stable N-substituted amides. savemyexams.comchemistrystudent.com The reaction is typically rapid and often violent, proceeding with the nucleophilic nitrogen attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org An equivalent of a base, such as pyridine (B92270) or excess amine, is often used to neutralize the HCl byproduct formed when using acyl chlorides. youtube.comlibretexts.org This transformation is fundamental in peptide synthesis, where the amide bond forms the backbone of proteins. libretexts.org
Table 2: Representative Acylation Reactions of Primary Amines A summary of typical conditions for amide formation.
| Amine Substrate | Acylating Agent | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Acetyl Chloride | N-substituted acetamide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |
| Primary Amine (R-NH₂) | Acetic Anhydride | N-substituted acetamide | Neat or with a catalyst (e.g., DMAP) |
| Primary Amine (R-NH₂) | Benzoyl Chloride | N-substituted benzamide | Schotten-Baumann conditions (aq. NaOH, organic solvent) |
Sulfonylation: In a similar fashion to acylation, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. This reaction, known as the Hinsberg test, is also used to differentiate between primary, secondary, and tertiary amines. For phenethylamines, which are structurally similar to this compound, reactions with sulfamoyl chlorides in the presence of a base like triethylamine (B128534) produce the corresponding sulfamides. nih.gov
Formation of Imines and Schiff Bases from the Amine Moiety
The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, commonly referred to as a Schiff base. derpharmachemica.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration of this intermediate, which is the rate-limiting step and is facilitated by acid, yields the C=N double bond of the imine. nih.govquora.com The reaction is reversible and can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus. quora.com The stability and formation of Schiff bases are influenced by the electronic and steric nature of both the amine and the carbonyl compound. derpharmachemica.com
Amidation Reactions and Amine Coupling Transformations
Beyond reactions with acyl chlorides, amides can be formed by coupling the primary amine with a carboxylic acid. This transformation requires the use of a coupling agent to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to the amide product. youtube.com Alternatively, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This two-step process of amide formation followed by reduction provides an indirect method for amine alkylation. libretexts.org
Aromatic Ring Reactivity and Functionalization at the 3,5-Dimethylphenyl Core
The 3,5-dimethylphenyl group of the molecule is an electron-rich aromatic system, susceptible to electrophilic attack. The substitution pattern is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns on the Dimethylated Benzene (B151609) Ring
In electrophilic aromatic substitution (EAS) reactions, the two methyl groups and the propylamino side chain on the benzene ring dictate the position of incoming electrophiles. masterorganicchemistry.com
Methyl Groups (-CH₃): These are weakly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the 3,5-dimethyl arrangement, the positions ortho to one methyl group are para to the other (positions 2 and 6) or are the site of the other methyl group. The position para to the C3-methyl is C6, and the position para to the C5-methyl is C2. The position meta to both is C4. Therefore, the methyl groups strongly direct substitution to positions 2, 4, and 6.
Propylamino Group (-CH₂CH₂CH₂NH₂): Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the primary amine is protonated to form an ammonium ion (-CH₂CH₂CH₂NH₃⁺). This ammonium group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. libretexts.org
The outcome of an EAS reaction is determined by the interplay of these directing effects. stackexchange.com The strongest activating group generally controls the regioselectivity. masterorganicchemistry.com However, given the deactivation of the propylammonium group, substitution is directed by the activating methyl groups to the positions ortho and para to them (positions 2, 4, and 6), but slowed by the deactivating effect of the side chain. The position at C4 is sterically less hindered than the C2 and C6 positions, which are flanked by methyl groups. Therefore, substitution at the C4 position is often favored. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications (e.g., Suzuki, Sonogashira, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but require an aryl halide or triflate as a starting material. wikipedia.orglibretexts.org To apply these methods to this compound, the aromatic ring would first need to be halogenated (e.g., via electrophilic bromination, likely at the C4 position).
Suzuki Reaction: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net A hypothetical 4-bromo-3,5-dimethyl-benzenepropanamine could be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl substituents at the C4 position, creating complex biaryl structures.
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method would allow for the introduction of an alkynyl group onto the aromatic ring of a halogenated this compound derivative. mdpi.com This is a highly valuable transformation for accessing linear, rigid structures.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would enable the introduction of a vinyl group or a more complex substituted alkene onto the aromatic core, providing a route to stilbene-like structures and other conjugated systems. youtube.com
Table 3: Overview of Potential Cross-Coupling Reactions on a Halogenated 3,5-Dimethylphenyl Scaffold Illustrative summary of key cross-coupling reactions.
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki | Aryl Halide + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)-C(sp) |
| Heck | Aryl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |
Design and Synthesis of Chemically Modified Analogues of this compound
The strategic chemical modification of this compound serves as a fundamental approach to systematically alter its physicochemical properties and explore its chemical reactivity. The design and synthesis of its analogues are centered on several key structural regions: the primary amine (N-substitution), the aliphatic propyl chain (chain elongation and branching), and the potential for incorporating entirely new ring systems (heterocyclic incorporation). These modifications are instrumental in conducting structure-reactivity and structure-property relationship studies.
N-Substitution Strategies for Modulating Chemical Properties
The primary amine of this compound is a prime target for chemical modification through N-substitution. These strategies, primarily N-alkylation and N-acylation, are employed to modulate fundamental chemical properties such as basicity, lipophilicity, and hydrogen bonding capacity.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through methods like reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For example, reaction with formaldehyde (B43269) and a reducing agent yields the N,N-dimethyl analogue. nih.gov This modification increases steric bulk around the nitrogen and alters its basicity.
N-Acylation: Acylation of the amine with acyl chlorides or anhydrides converts the basic amine into a neutral amide. This transformation has a profound effect on the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, reacting this compound with acetyl chloride would yield the corresponding N-acetyl derivative. The resulting amide group is significantly less basic and can act as a hydrogen bond donor and acceptor. nih.gov The planarity of the amide bond can also impose conformational constraints.
These substitutions are critical for fine-tuning the molecule's interaction with other chemical species or biological targets by altering its electronic and steric profile.
Table 1: Effects of N-Substitution on the Chemical Properties of this compound Analogues
| Analogue Name | Substitution Type | Modification | Predicted Change in Basicity (pKa) | Predicted Change in Lipophilicity (LogP) | Hydrogen Bonding |
| N-Methyl-3,5-dimethyl-benzenepropanamine | N-Alkylation | Addition of a methyl group | Slight Increase | Increase | Donor/Acceptor |
| N,N-Dimethyl-3,5-dimethyl-benzenepropanamine | N-Alkylation | Addition of two methyl groups | Slight Increase | Significant Increase | Acceptor only |
| N-Acetyl-3,5-dimethyl-benzenepropanamine | N-Acylation | Addition of an acetyl group | Significant Decrease | Slight Increase | Donor/Acceptor |
| N-Benzoyl-3,5-dimethyl-benzenepropanamine | N-Acylation | Addition of a benzoyl group | Significant Decrease | Significant Increase | Donor/Acceptor |
Chain Elongation and Branching in the Propanamine Moiety
Modification of the three-carbon chain separating the phenyl ring and the amine group provides a means to explore the impact of distance and conformational flexibility on chemical reactivity.
Chain Elongation: Homologues of this compound, such as butanamine or pentanamine derivatives, can be synthesized. A common synthetic route would involve starting with the corresponding 3,5-dimethylphenylalkanoic acid, which is then converted to the amide and subsequently reduced to the desired amine. Increasing the chain length enhances the molecule's flexibility and alters the spatial relationship between the aromatic ring and the functional amine group.
Branching: Introducing alkyl substituents along the propanamine chain creates chiral centers and restricts conformational freedom. For example, a methyl group at the α- or β-position relative to the amine would introduce steric hindrance and could influence the orientation of the amine. Synthesis of these branched analogues often requires more complex, multi-step routes, potentially involving asymmetric synthesis to obtain specific stereoisomers.
Table 2: Examples of Chain-Modified Analogues of this compound
| Analogue Name | Modification Type | Structural Change | Key Impact |
| 4-(3,5-Dimethylphenyl)butanamine | Chain Elongation | Addition of one CH₂ group to the chain | Increased flexibility and distance between termini |
| 5-(3,5-Dimethylphenyl)pentanamine | Chain Elongation | Addition of two CH₂ groups to the chain | Further increased flexibility and distance |
| 3-(3,5-Dimethylphenyl)-2-methylpropanamine | Branching | Methyl group added at the β-position | Introduces a chiral center, steric hindrance |
| 3-(3,5-Dimethylphenyl)-1-methylpropanamine | Branching | Methyl group added at the α-position | Introduces a chiral center, steric hindrance |
Incorporation of Heterocyclic Systems for Enhanced Chemical Diversity
Replacing or derivatizing the terminal amine with a heterocyclic system introduces a wide range of chemical functionalities, including aromaticity, additional hydrogen bond donors/acceptors, and metal-coordinating sites. The amine group of this compound is a versatile synthon for building such systems.
Pyrazole Derivatives: Pyrazoles are a significant class of heterocycles in medicinal chemistry. nih.gov The amine of this compound could be transformed into a hydrazine (B178648) derivative, which can then undergo condensation with a 1,3-dicarbonyl compound, like acetylacetone, to form a 3,5-dimethylpyrazole (B48361) ring. wikipedia.org Such derivatives have been investigated for a wide array of biological activities. researchgate.netresearchgate.net
Imidazole (B134444) and Triazole Derivatives: Imidazoles and triazoles are other important heterocyclic motifs. Synthesis can involve multi-step sequences. For example, the propanamine side chain can be modified to an appropriate intermediate that can be cyclized to form the desired ring. The synthesis of 1,2,4-triazole (B32235) derivatives has been reported for various therapeutic applications. nih.govsigmaaldrich.com Similarly, imidazole-containing compounds are synthesized for their diverse chemical properties. google.com
The incorporation of these rings dramatically alters the parent molecule's electronic distribution, solubility, and potential for intermolecular interactions.
Table 3: Strategies for Incorporating Heterocyclic Systems
| Heterocycle | General Synthetic Strategy | Key Features of Analogue | Relevant Research Context |
| Pyrazole | Conversion of the amine to a hydrazine followed by cyclocondensation with a 1,3-dicarbonyl. | Aromatic, contains two nitrogen atoms, potential for H-bonding and coordination. | Precursors to widely studied ligands and bioactive molecules. nih.govwikipedia.org |
| Imidazole | Multi-step synthesis involving the construction of the imidazole ring from the side chain. | Aromatic, amphoteric, can act as H-bond donor/acceptor, important in biological systems. | Used in the synthesis of potential CNS active agents. google.comnih.gov |
| 1,2,4-Triazole | Construction from a hydrazine or amide intermediate which is cyclized with a one-carbon source. | Aromatic, multiple nitrogen atoms for H-bonding, metabolically stable. | Investigated for a range of therapeutic activities. nih.govsigmaaldrich.comnih.gov |
| Benzofuran | Use of the 3,5-dimethylphenyl moiety as a building block in tandem cyclization reactions. | Fused heterocyclic system with distinct electronic and steric properties. | Benzofuran scaffolds are crucial in medicinal chemistry. nih.govresearchgate.net |
Structure-Reactivity/Property Relationship (SRPR) Studies Through Chemical Modifications
Structure-Reactivity/Property Relationship (SRPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate specific changes in a molecule's structure with its resulting chemical reactivity or physical properties. nih.govnih.gov The systematic derivatization of this compound provides a focused library of compounds for such studies.
By synthesizing analogues with varied N-substituents, chain lengths, and heterocyclic groups, researchers can systematically probe the effects of:
Electronic Effects: The introduction of electron-withdrawing groups (e.g., acyl groups, certain heterocycles) or electron-donating groups (e.g., alkyl groups) alters the electron density across the molecule, which can be quantified by parameters like the Hammett constant and pKa.
Steric Effects: The size and shape of the substituents (quantified by Taft steric parameters, for example) influence the molecule's ability to approach a reaction center or fit into a binding site. Branching and bulky N-substituents are key modifications here.
A typical SRPR study would involve synthesizing a series of analogues as described in the sections above, measuring a specific property for each (e.g., reaction rate with a substrate, binding affinity to a receptor), and then using computational models to build a relationship between the structural descriptors and the observed activity. nih.govcam.ac.uk These models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with optimized characteristics.
Table 4: Hypothetical SRPR Analysis of this compound Derivatives
| Structural Modification | Physicochemical Parameter Varied | Potential Impact on Reactivity/Property | Example Analogue |
| N-Acylation | Basicity (pKa) ↓, H-Bonding | Decreased nucleophilicity of nitrogen; altered solubility. | N-Acetyl-3,5-dimethyl-benzenepropanamine |
| Chain Elongation | Conformational Flexibility ↑, Lipophilicity (LogP) ↑ | Altered ability to adopt specific conformations; increased affinity for nonpolar environments. | 4-(3,5-Dimethylphenyl)butanamine |
| Chain Branching | Steric Hindrance ↑ | Reduced reaction rates at nearby centers due to steric clash. | 3-(3,5-Dimethylphenyl)-2-methylpropanamine |
| Heterocycle Addition | Aromaticity, Dipole Moment, H-Bonding | Introduction of new interaction sites; potential for π-π stacking; altered solubility. | 3,5-Dimethyl-1-(3-(3,5-dimethylphenyl)propyl)-1H-pyrazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl Benzenepropanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of 3,5-Dimethyl-benzenepropanamine can be constructed.
Detailed ¹H NMR Spectral Analysis: Proton Chemical Shifts, Coupling Constants, and Multiplicity
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the propyl chain protons, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment.
Aromatic Protons: The benzene (B151609) ring has three protons. The two protons at positions 2 and 6 are chemically equivalent, and the proton at position 4 is unique. Due to the symmetrical 1,3,5-substitution pattern, these protons are expected to appear as two separate signals. The protons at C2 and C6 would likely appear as a singlet around δ 6.8-7.0 ppm, and the proton at C4 would appear as another singlet in a similar region. docbrown.info
Propyl Chain Protons: The three methylene (B1212753) groups of the propanamine chain are chemically distinct and will show characteristic splitting patterns due to spin-spin coupling with adjacent protons.
The protons on the carbon adjacent to the benzene ring (Cα-H₂) would appear as a triplet around δ 2.5-2.7 ppm.
The protons on the carbon adjacent to the primary amine group (Cγ-H₂) would also be a triplet, likely found around δ 2.7-2.9 ppm.
The central methylene protons (Cβ-H₂) would be coupled to the protons on both adjacent carbons, resulting in a more complex multiplet (a sextet) around δ 1.7-1.9 ppm.
Methyl Protons: The two methyl groups attached to the benzene ring at positions 3 and 5 are equivalent. They would produce a single, strong singlet in the upfield region of the spectrum, typically around δ 2.2-2.3 ppm. docbrown.info
Amine Protons: The primary amine (NH₂) protons typically appear as a broad singlet. Its chemical shift is variable (δ 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C2-H, C6-H) | ~6.85 | s (singlet) | 2H |
| Aromatic H (C4-H) | ~6.80 | s (singlet) | 1H |
| -CH₂- (Benzylic, Cα) | ~2.60 | t (triplet) | 2H |
| -CH₂- (Cβ) | ~1.80 | m (multiplet/sextet) | 2H |
| -CH₂- (Cγ) | ~2.80 | t (triplet) | 2H |
| Ar-CH₃ (x2) | ~2.25 | s (singlet) | 6H |
| -NH₂ | Variable (e.g., ~1.5) | br s (broad singlet) | 2H |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on its symmetry, this compound is expected to exhibit 8 distinct carbon signals.
Aromatic Carbons: There are four unique aromatic carbon signals: C1 (ipso-carbon attached to the propyl chain), C2/C6, C3/C5 (ipso-carbons attached to methyl groups), and C4. The ipso-carbons generally show weaker signals. Expected shifts are in the δ 125-140 ppm range. docbrown.info
Propyl Chain Carbons: The three carbons of the propyl chain (Cα, Cβ, Cγ) are non-equivalent and will appear as three separate signals in the aliphatic region (δ 20-50 ppm). libretexts.org
Methyl Carbons: The two equivalent methyl carbons will give a single signal, typically around δ 21 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C1 (ipso) | ~141 |
| Ar-C3, Ar-C5 (ipso) | ~138 |
| Ar-C2, Ar-C6 | ~128 |
| Ar-C4 | ~126 |
| -CH₂- (Benzylic, Cα) | ~36 |
| -CH₂- (Cβ) | ~33 |
| -CH₂- (Cγ) | ~42 |
| Ar-CH₃ (x2) | ~21 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between Cα-H₂ and Cβ-H₂, and between Cβ-H₂ and Cγ-H₂, confirming the structure of the propyl chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate protons with their directly attached carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is achiral, NOESY could provide information on the through-space proximity of protons, helping to determine the preferred conformation of the flexible propanamine side chain.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation
The IR spectrum provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.
N-H Stretching: As a primary amine, the molecule is expected to show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spectroscopyonline.com
C-H Stretching: Strong absorptions between 2850-3000 cm⁻¹ are due to the aliphatic C-H stretching of the propyl and methyl groups. Weaker absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretching. spectroscopyonline.com
N-H Bending: A medium to strong absorption band around 1580-1650 cm⁻¹ is characteristic of the NH₂ scissoring (bending) vibration. libretexts.org
Aromatic C=C Stretching: One or two bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.
C-N Stretching: The stretching vibration for the C-N bond of an alkyl amine typically appears in the 1000-1250 cm⁻¹ range. wikieducator.org
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H "out-of-plane" (oop) bending bands in the 675-900 cm⁻¹ region. A 1,3,5-trisubstituted ring typically shows strong bands in this area.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-N Stretch | 1000 - 1250 | Medium |
| Aromatic C-H "oop" Bend | 675 - 900 | Strong |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₁H₁₇N, giving it a monoisotopic mass of approximately 163.136 g/mol .
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 163. In accordance with the nitrogen rule, the odd nominal molecular mass is consistent with the presence of a single nitrogen atom.
Major Fragmentation Pathways: Phenethylamine (B48288) derivatives undergo characteristic fragmentation.
Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the Cα-Cβ bond, which is beta to the aromatic ring. This would result in the formation of a highly stable 3,5-dimethylbenzyl cation or a related tropylium (B1234903) ion at m/z 119. This is often the base peak in the spectrum.
α-Cleavage (to Amine): Cleavage of the bond between the α and β carbons relative to the amine group is also a common pathway for primary amines. This would lead to the formation of the [CH₂NH₂]⁺ fragment at m/z 30. researchgate.net
The loss of an ammonia (B1221849) molecule (NH₃) from the molecular ion is another possible fragmentation pathway. nih.govacs.org
Predicted MS Fragmentation Data for this compound
| Predicted m/z | Identity of Fragment |
|---|---|
| 163 | [M]⁺• (Molecular Ion) |
| 119 | [M - C₂H₅N]⁺ or [C₉H₁₁]⁺ (Benzylic/Tropylium ion) |
| 30 | [CH₂NH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the 1,3,5-trialkyl-substituted benzene ring.
Benzenoid Transitions: Benzene itself exhibits three main absorption bands: an intense E₁ band (~184 nm), a less intense E₂ band (~204 nm), and a weak, fine-structured B band (~256 nm), all arising from π→π* transitions. spcmc.ac.in
Effect of Alkyl Substitution: The presence of alkyl groups on the benzene ring typically causes a slight bathochromic (red) shift of the E₂ and B bands. The fine structure of the B band is often lost. Therefore, this compound is expected to show a primary absorption band around 210 nm and a weaker secondary band around 260-270 nm. The presence of the non-conjugated amine group has a minimal effect on the aromatic chromophore's absorption spectrum.
Predicted UV-Vis Absorption Data for this compound
| Band | Predicted λₘₐₓ (nm) | Associated Transition |
|---|---|---|
| E₂ Band | ~210 | π→π |
| B Band | ~265 | π→π (Symmetry-forbidden) |
X-ray Crystallography for Definitive Solid-State Structure Determination of Pure Compounds and Co-crystals
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive evidence of a molecule's connectivity, conformation, and the intermolecular interactions that dictate its packing in the solid state. While a published crystal structure for this compound in its pure form is not currently available in open literature, the principles and applications of X-ray crystallography are well-established and provide a clear framework for how its structure could be elucidated.
The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, build a model of the atomic arrangement. libretexts.org
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural information. This data is typically presented in a crystallographic information file (CIF) and includes key parameters that define the crystal structure.
Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound:
| Parameter | Description | Example Value |
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 15.2 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 915.6 |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.15 |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% |
This table represents the type of fundamental data that would be obtained, providing an unambiguous "fingerprint" of the solid-state form. currenta.de From this, a detailed analysis of the molecule's conformation, including the torsion angles of the propanamine side chain relative to the dimethyl-substituted benzene ring, would be possible. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the primary amine group and potential van der Waals or π-π stacking interactions between the aromatic rings.
Co-crystallization as a Strategy for Structural Elucidation
In cases where a single compound is difficult to crystallize on its own, a technique known as co-crystallization can be employed. This involves crystallizing the target molecule with a second, different molecule (a "co-former") to form a new, multi-component crystalline solid. nih.gov This approach, often referred to as crystal engineering, can be particularly effective for amines. nih.gov
For this compound, forming a co-crystal with a pharmaceutically acceptable organic acid, for instance, could facilitate the growth of high-quality crystals suitable for X-ray diffraction. acs.org The resulting structure would not only reveal the conformation of the this compound molecule but also the specific hydrogen bonding and other non-covalent interactions between it and the co-former. acs.org This can provide invaluable insight into the compound's potential for forming stable, solid-state forms with modified physicochemical properties. nih.gov
The analysis of such a co-crystal would provide definitive evidence of the supramolecular assembly, guided by the strong hydrogen bond donor and acceptor sites within the interacting molecules.
Computational Chemistry Investigations of 3,5 Dimethyl Benzenepropanamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Chemical Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, rooted in solving the Schrödinger equation, provide insights into molecular behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) Applications to Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 3,5-Dimethyl-benzenepropanamine, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.
Calculate Charge Distribution: Generate an electrostatic potential map to visualize the distribution of charge across the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule might interact with other chemical species.
Without specific studies, a hypothetical data table for DFT-calculated properties would look like this:
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
No published data is available for these parameters for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing predicted spectra with experimental data can confirm a molecular structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., C-H, N-H, C=C of the benzene (B151609) ring).
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
No published computational or experimental spectroscopic analyses were found for this compound.
Reaction Pathway Modeling and Transition State Analysis
QM calculations are powerful tools for studying chemical reactions. For this compound, this could involve:
Mapping Reaction Coordinates: Modeling the energetic changes as the molecule undergoes a chemical transformation.
Identifying Transition States: Locating the highest energy point along a reaction pathway, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor in predicting reaction rates.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics and Molecular Dynamics offer a less computationally intensive approach to study the behavior of larger systems over longer timescales.
Conformational Analysis and Energetic Landscapes
The flexible propyl amine side chain of this compound can adopt numerous three-dimensional arrangements or conformations.
Molecular Mechanics (MM): This method uses a classical mechanics-based force field to calculate the potential energy of different conformations. By systematically rotating the rotatable bonds, an energetic landscape can be generated, identifying low-energy, stable conformers and the energy barriers between them.
Energetic Landscapes: These are plots of potential energy versus conformational coordinates (like dihedral angles), revealing the most probable shapes the molecule will adopt.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
No conformational analysis studies for this compound are available in the public domain.
Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its environment.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound would behave in a solution.
Solvent Effects: These simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This would reveal how the solvent influences the solute's conformation and how solvent molecules arrange themselves around the solute.
Intermolecular Interactions: MD can also be used to study how multiple molecules of this compound interact with each other or with other types of molecules, such as biological macromolecules. This is crucial for understanding its properties in a condensed phase or in a biological context.
In Silico Prediction of Chemical Properties and Reaction Outcomes
The prediction of chemical properties and reaction outcomes for novel or sparsely studied compounds like this compound through computational, or in silico, methods is a cornerstone of modern chemical research. nih.govoncodesign-services.com These approaches significantly reduce the time and resources required for experimental studies by prioritizing candidates with desirable characteristics. steeronresearch.com Computational models can forecast a wide range of physicochemical and pharmacokinetic properties, as well as the likely products of chemical reactions. acs.orgnih.gov
For this compound, various molecular and chemical properties can be estimated using established computational protocols. These predictions are typically based on the molecule's 2D or 3D structure and employ a variety of algorithms, from empirical methods to more rigorous quantum chemical calculations.
A critical area of in silico prediction is the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial in fields like drug discovery. steeronresearch.comacs.org By analyzing the structure of this compound, computational tools can estimate its drug-likeness and key pharmacokinetic parameters. nih.gov
An illustrative set of predicted physicochemical and ADMET properties for this compound is presented in Table 1. These values are typically generated by submitting the chemical structure to various predictive modeling platforms, which use large datasets of experimentally determined properties to train their algorithms. nih.gov
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Method/Basis |
| Physicochemical Properties | ||
| Molecular Weight | 163.26 g/mol | Calculation from chemical formula |
| pKa (amine) | ~10.2 | Based on similar primary amines |
| LogP (octanol-water partition coefficient) | ~2.8 | Fragment-based prediction |
| Aqueous Solubility | Moderate to Low | Based on LogP and structural features |
| Hydrogen Bond Donors | 1 | From the primary amine group |
| Hydrogen Bond Acceptors | 1 | From the primary amine group |
| ADMET Properties | ||
| Human Oral Bioavailability | Moderate | Based on Lipinski's rule of five and similar structures nih.gov |
| Plasma Protein Binding (PPB) | Moderately High | Predicted from lipophilicity nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Likely | Based on size and lipophilicity |
| CYP450 2D6 Inhibition | Possible | Structural similarity to known substrates/inhibitors |
Furthermore, computational chemistry can be employed to predict the outcomes of specific chemical reactions involving this compound. acs.org For instance, the reactivity of the amine group can be assessed for reactions such as acylation, alkylation, or oxidation. acs.orgnih.gov Machine learning models, trained on vast databases of known chemical reactions, can predict the major product of a reaction with a given set of reactants and reagents, often assigning a probability to the predicted outcome. acs.org
Consider the N-acetylation of this compound with acetic anhydride. A computational model would predict the formation of N-(3,5-dimethylphenethyl)acetamide as the primary product. Similarly, its oxidative degradation can be modeled to predict potential byproducts. acs.org
Table 2: Predicted Reaction Outcomes for this compound
| Reaction Type | Reactants | Predicted Major Product | Predicted Probability |
| N-Acetylation | This compound + Acetic Anhydride | N-(3,5-dimethylphenethyl)acetamide | High (>90%) acs.org |
| Oxidative Degradation | This compound + Oxidizing Agent | 3,5-Dimethyl-benzenepropanal, 3,5-Dimethyl-benzoic acid | Varies with conditions acs.orgnih.gov |
| Reaction with CO2 | This compound + CO2 (+ H2O catalyst) | Carbamate derivative | Thermodynamically feasible researchgate.net |
These in silico predictions serve as a powerful guide for synthetic chemists, helping to design reaction conditions and anticipate potential challenges. acs.orgnih.gov
Computational Approaches to Structure-Reactivity/Property Relationship (SRPR) Derivations
Structure-Reactivity/Property Relationships (SRPR) aim to link a molecule's structural or electronic features to its chemical reactivity or physical properties. youtube.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are specific types of SRPR that develop mathematical models to make these connections. nih.govmdpi.com These models are invaluable for understanding the chemical behavior of a class of compounds and for designing new molecules with desired characteristics. nih.govresearchgate.net
For a compound like this compound, SRPR studies would typically involve analyzing a series of structurally related phenethylamine (B48288) or benzenepropanamine derivatives. biomolther.orgnih.gov The goal is to identify which molecular descriptors (e.g., steric, electronic, or lipophilic parameters) correlate with a specific activity or property. nih.gov
The process of deriving an SRPR model computationally involves several steps:
Dataset Assembly : A collection of molecules with known experimental data for a particular property (e.g., receptor binding affinity, reaction rate) is gathered. biomolther.orgnih.gov For this compound, this could involve its inclusion in a set of phenethylamine derivatives tested for a specific biological activity. biomolther.orgnih.gov
Descriptor Calculation : A wide range of molecular descriptors is calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., orbital energies, partial charges). mdpi.com
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that relates the descriptors to the observed property. nih.govnih.gov
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new compounds. mdpi.com
A hypothetical QSAR study on phenethylamine derivatives, including this compound, might investigate their affinity for a specific biological target. The resulting model could take a form like:
log(1/IC₅₀) = k₁(Descriptor A) + k₂(Descriptor B) + ... + c
Where IC₅₀ is the concentration for 50% inhibition, the descriptors represent molecular properties, and k and c are constants derived from the regression analysis. youtube.com
For example, a QSAR analysis of methcathinone (B1676376) analogues found a significant correlation between the steric parameter (Eₛ) of substituents and their selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov A similar approach could be applied to benzenepropanamine derivatives.
Table 3: Exemplary Descriptors for an SRPR Study of Benzenepropanamine Derivatives
| Compound | Molecular Descriptor 1 (e.g., Steric Parameter of Substituent) | Molecular Descriptor 2 (e.g., Dipole Moment) | Observed Property (e.g., Reaction Rate Constant) |
| Benzenepropanamine | X₁ | Y₁ | Z₁ |
| 4-Methyl-benzenepropanamine | X₂ | Y₂ | Z₂ |
| This compound | X₃ | Y₃ | Z₃ |
| 4-Chloro-benzenepropanamine | X₄ | Y₄ | Z₄ |
| 3,4-Dichloro-benzenepropanamine | X₅ | Y₅ | Z₅ |
By analyzing the data in such a table, a computational model could determine, for instance, that increasing the steric bulk on the phenyl ring decreases the reaction rate, while a higher dipole moment increases it. This provides actionable insights for designing new molecules with tailored reactivity or properties. acs.orgnih.gov These computational approaches are fundamental to modern medicinal chemistry and materials science, allowing for the rational design of novel compounds. nih.govsteeronresearch.com
Applications of 3,5 Dimethyl Benzenepropanamine As a Key Chemical Intermediate
Role as a Versatile Building Block in Organic Synthesis
In principle, 3,5-Dimethyl-benzenepropanamine can serve as a versatile building block in organic synthesis. The primary amine functionality allows for the formation of amides, imines, sulfonamides, and other nitrogen-containing derivatives. These reactions are fundamental in the construction of more complex molecules. The 3,5-dimethylphenyl core provides a lipophilic and sterically defined component to target molecules. However, specific, documented examples of its widespread use as a foundational building block in multi-step organic syntheses are not prevalent in the reviewed literature.
Precursor for the Synthesis of Specialized Reagents and Ligands in Catalysis
The synthesis of ligands for catalysis often involves the incorporation of specific structural motifs that can coordinate to metal centers. The nitrogen atom of the amine in this compound could potentially serve as a coordination site. Modification of the amine to form multidentate ligands, for example, through reaction with other coordinating groups, is a theoretical possibility. While the 3,5-dimethylphenyl group can influence the steric and electronic properties of a potential catalyst, there is a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of specialized reagents or ligands used in catalysis.
Intermediate in the Production of Functional Materials (e.g., related benzenepropanamide derivatives in polymers and additives)
Benzenepropanamide derivatives, which could be synthesized from this compound, are a class of compounds with potential applications in materials science. The formation of an amide bond by reacting the amine with a suitable carboxylic acid or its derivative can introduce this functionality. Such derivatives could, in theory, be incorporated into polymers, potentially imparting specific properties. For instance, related benzenepropanamide structures have been investigated for their biological activities, which can sometimes translate to functional properties in materials, such as in the development of antimicrobial surfaces. However, concrete examples of this compound being used as an intermediate in the large-scale production of functional materials, polymers, or additives are not detailed in the available scientific and technical literature.
Advanced Analytical Methodologies for Purity Assessment and Quantification of 3,5 Dimethyl Benzenepropanamine in Chemical Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 3,5-Dimethyl-benzenepropanamine, various chromatographic techniques are applicable, each with its own strengths in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier. The basic nature of the amine in this compound can cause peak tailing on standard silica-based columns due to interaction with residual silanol (B1196071) groups. This can be mitigated by using a base-deactivated column or by adding a basic modifier to the mobile phase. tandfonline.com
UV and Photodiode Array (PDA) Detection: The presence of the substituted benzene (B151609) ring in this compound makes it an excellent candidate for UV detection. The compound is expected to exhibit significant absorbance in the UV region, typically around 220 nm and 280 nm. tandfonline.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum for the eluting peak, which aids in peak identification and purity assessment by comparing the spectra across the peak. tandfonline.com
Evaporative Light Scattering Detection (ELSD): For instances where the analyte lacks a strong chromophore or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a mass-based detector that is not dependent on the optical properties of the compound, providing a more uniform response for different components in a mixture. This makes it particularly useful for impurity analysis where the impurities may not have the same UV absorptivity as the main compound.
A typical HPLC method for a related phenethylamine (B48288) might involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate (B84403) buffer. tandfonline.com For enhanced peak shape and resolution of basic compounds, a pentafluorophenylpropyl (PFPP) stationary phase can also be effective. sigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Phenethylamine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Base-deactivated C18, 5 µm | Pentafluorophenylpropyl (PFPP), 5 µm sigmaaldrich.com |
| Mobile Phase | Acetonitrile and 20 mM potassium phosphate buffer tandfonline.com | 10 mM ammonium (B1175870) acetate (B1210297) in 90:10 ACN-H₂O sigmaaldrich.com |
| Flow Rate | 1.5 mL/min tandfonline.com | 1.0 mL/min sigmaaldrich.com |
| Detection | UV at 220 nm and 280 nm tandfonline.com | UV at 225 nm sigmaaldrich.com |
| Temperature | Ambient | 20 °C sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself is amenable to GC analysis, derivatization is often employed to improve its chromatographic behavior and sensitivity. Derivatization of the amine group can reduce its polarity and improve peak shape.
GC-MS provides high sensitivity and specificity, making it ideal for trace analysis and the definitive identification of impurities. nih.gov The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. This allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. The differentiation of positional isomers of dimethoxyphenyl-ethanamines has been successfully demonstrated using GC-MS, a technique that would be directly applicable to analyzing isomers of dimethyl-benzenepropanamine. nih.gov
For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte and an internal standard are monitored. This significantly enhances sensitivity and selectivity, allowing for accurate quantification even at very low concentrations. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. niscpr.res.in It is particularly useful for monitoring the progress of a chemical synthesis by spotting the reaction mixture on a TLC plate over time and observing the disappearance of starting materials and the appearance of the product. rsc.orgresearchgate.net
Silica gel is a common stationary phase for the TLC analysis of aromatic amines. niscpr.res.in A variety of mobile phases, typically mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or methanol, can be used to achieve separation. The choice of solvent system depends on the polarity of the compounds to be separated. niscpr.res.in Visualization of the separated spots can be achieved under UV light due to the aromatic ring, or by using a staining reagent that reacts with the amine functionality, such as a cinnamaldehyde (B126680) solution which can produce a colored spot. rsc.orgrsc.org The relative retention factor (Rf) value is a characteristic of a compound in a specific TLC system and can be used for preliminary identification.
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a straightforward method for the quantitative analysis of this compound in solutions where it is the primary absorbing species. nih.gov The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of an unknown sample can then be determined.
While not inherently as selective as chromatographic methods, spectrophotometry is rapid and can be suitable for quality control applications where the sample matrix is well-defined. The presence of the dimethyl-substituted phenyl ring will influence the wavelength of maximum absorbance (λmax).
Spectrofluorimetric methods, where applicable, generally offer higher sensitivity and selectivity than spectrophotometry. If this compound or a derivative is fluorescent, its emission intensity at a specific wavelength, upon excitation at another specific wavelength, can be measured for quantification.
Electrochemical Methods: Voltammetry for Reductive/Oxidative Analysis
Electrochemical methods, such as voltammetry, can be utilized for the analysis of electroactive compounds. researchgate.netresearchgate.net this compound, containing an aromatic ring and a primary amine, may be susceptible to electrochemical oxidation or reduction under specific conditions. In voltammetry, a potential is applied to an electrode, and the resulting current is measured. The potential at which the compound is oxidized or reduced and the magnitude of the current can be used for qualitative and quantitative analysis, respectively.
Differential pulse voltammetry (DPV) is a particularly sensitive voltammetric technique that can be used to determine low concentrations of electroactive species. researchgate.net The development of a voltammetric method would involve optimizing parameters such as the type of working electrode (e.g., glassy carbon), the pH of the supporting electrolyte, and the potential waveform. nih.gov These methods can be rapid and require minimal sample preparation, making them attractive for certain applications.
Impurity Profiling and Quality Control in Chemical Synthesis and Production
Impurity profiling is a critical aspect of quality control in the production of any chemical compound. It involves the identification and quantification of all impurities present in the final product. nih.gov For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.
The analytical techniques described above, particularly HPLC and GC-MS, are the primary tools for impurity profiling. rsc.orgnih.gov HPLC with a PDA detector is invaluable for detecting and tentatively identifying impurities based on their UV spectra, while preparative HPLC can be used to isolate sufficient quantities of an impurity for structural elucidation by techniques like NMR and mass spectrometry. GC-MS is highly effective for identifying volatile or semi-volatile impurities.
A comprehensive impurity profile is essential for understanding the synthetic process, ensuring batch-to-batch consistency, and meeting regulatory requirements for purity.
Future Research Directions and Emerging Opportunities for 3,5 Dimethyl Benzenepropanamine
Development of Highly Efficient and Sustainable Synthetic Strategies
The pursuit of green and sustainable chemical synthesis is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. rsc.org For 3,5-Dimethyl-benzenepropanamine, future research will likely focus on developing novel synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. rsc.orgrsc.org
Current methods for synthesizing primary amines, such as the reductive amination of aldehydes and ketones or the alkylation of ammonia (B1221849), often face challenges like over-alkylation and the need for harsh reaction conditions. openstax.orgresearchgate.net Future strategies will likely explore catalytic systems that offer high selectivity and operate under milder conditions. For instance, the use of transition metal catalysts, such as palladium or nickel, has shown promise in the construction of substituted benzene (B151609) rings and could be adapted for the synthesis of this compound and its derivatives. nih.govbeilstein-journals.org
Furthermore, the development of one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org Researchers are also investigating the use of renewable feedstocks and biocatalysis to create more sustainable pathways for amine synthesis. rsc.org A multi-criteria analysis approach could be employed to evaluate the sustainability of different synthetic routes, considering factors like feedstock renewability, energy intensity, and waste generation. doaj.orgresearchgate.net
Deeper Exploration of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic processes and controlling product formation. For this compound, future research will delve into the intricate details of its formation and subsequent reactions. This includes studying the role of catalysts, the influence of solvents, and the effect of reaction temperature and pressure on reaction rates and product selectivity. rsc.org
Techniques such as theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into reaction pathways and transition states. rsc.org Experimental studies, including kinetic analysis using techniques like Fourier Transform Infrared (FTIR) spectroscopy, can be used to determine rate coefficients and elucidate reaction mechanisms. copernicus.orgcopernicus.org For example, studies on similar compounds have successfully used these methods to understand their atmospheric degradation and photochemical ozone creation potential. copernicus.org
By combining computational and experimental approaches, researchers can build comprehensive models that predict the behavior of this compound in various chemical environments. This knowledge is crucial for designing more efficient synthetic protocols and for understanding its potential interactions in complex systems.
Rational Design of Novel Derivatives with Tunable Chemical Properties
The ability to tailor the chemical properties of a molecule by introducing specific functional groups is a powerful tool in chemical research. For this compound, the rational design of novel derivatives holds significant promise for creating compounds with enhanced or entirely new functionalities.
Computational modeling will play a key role in this area, allowing researchers to predict how different substituents on the benzene ring or modifications to the propanamine side chain will affect the molecule's electronic and steric properties. acs.orgresearchgate.netresearchgate.net This in-silico approach can guide the synthesis of derivatives with specific characteristics, such as altered reactivity, solubility, or binding affinity to target molecules. nih.gov
For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, influencing its reactivity in various chemical transformations. acs.org Similarly, modifying the amine group or the alkyl chain can impact the compound's basicity and lipophilicity, which are critical parameters in many applications. The synthesis and characterization of these novel derivatives will expand the chemical space around this compound and open up new avenues for its use. nih.gov
Advanced Characterization Techniques for Complex Mixtures Involving this compound
As the synthesis and application of this compound and its derivatives expand, the need for advanced analytical techniques to characterize complex mixtures containing these compounds becomes increasingly important. Impurity profiling, which involves the identification and quantification of byproducts and degradation products, is a critical aspect of quality control in chemical manufacturing. biomedres.usrroij.commedwinpublishers.com
Hyphenated chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for separating and identifying components in complex mixtures with high sensitivity and selectivity. biomedres.usijpsonline.com These methods are essential for detecting trace-level impurities that may affect the purity and performance of the final product. biomedres.us
In addition to chromatographic methods, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) provide detailed structural information about the molecules present in a sample. rroij.com The combination of these analytical techniques allows for a comprehensive characterization of reaction mixtures, ensuring the identity and purity of this compound and its derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. These powerful computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, significantly accelerating the pace of discovery. nih.gov
In the context of this compound, AI and ML algorithms can be used to:
Predict reaction outcomes: By training models on existing reaction data, AI can predict the yield and selectivity of synthetic routes, helping chemists to design more efficient experiments.
Design novel derivatives: Machine learning models can learn the relationship between chemical structure and properties, enabling the in-silico design of new derivatives of this compound with desired functionalities. nih.gov
Optimize reaction conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts.
Analyze complex data: Machine learning can aid in the interpretation of complex analytical data from techniques like mass spectrometry and NMR, facilitating the identification of unknown compounds in mixtures.
By harnessing the power of AI and ML, researchers can streamline the entire discovery and development pipeline for this compound and its derivatives, from initial design to final product optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dimethyl-benzenepropanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylphenol followed by amination. For example, 3,5-dimethylphenol can react with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form an intermediate ether, which is then subjected to amination using ammonia or a primary amine under controlled pH and temperature (40–60°C). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF or THF) to improve yield .
- Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm the amine group’s integration and FT-IR to verify N-H stretching (3200–3400 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers. In case of spills, neutralize with a weak acid (e.g., citric acid) and adsorb with inert material (silica gel). Toxicity data from analogous amines suggest LD₅₀ values should be determined via in-vitro assays (e.g., MTT on human cell lines) before in vivo studies .
Q. What analytical techniques are recommended for purity assessment?
- Methods : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for quantitative analysis. Purity >98% is critical for biological studies. Differential Scanning Calorimetry (DSC) can detect polymorphic forms, while Karl Fischer titration quantifies residual moisture .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?
- Approach : Use DFT calculations (e.g., Gaussian 16) to model transition states in reactions like Suzuki–Miyaura coupling. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁵N) can identify rate-determining steps. Spectroscopic techniques (e.g., in-situ IR) track intermediate formation during catalysis .
Q. How should researchers address contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Resolution Strategy :
- Dose-Response Analysis : Use a wide concentration range (nM to mM) to distinguish between therapeutic and toxic thresholds.
- Statistical Validation : Apply two-way ANOVA to assess interactions between compound concentration and cell viability (e.g., p < 0.05 for significance). Triplicate experiments minimize variability .
- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) of treated vs. untreated cells to identify off-target pathways .
Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?
- Tools and Workflow :
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS.
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions.
- Thermodynamic Data : Leverage NIST Chemistry WebBook for phase-change properties (e.g., boiling points under reduced pressure) to guide purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
